N-Tert-boc-L-isoleucine N-succinimide ester is a chemical compound with the molecular formula and a molecular weight of approximately 328.36 g/mol. It is primarily recognized as an important intermediate in peptide synthesis, particularly in the formation of peptide bonds due to its reactive succinimide ester group. The compound is classified under amino acid derivatives, specifically as a protected form of L-isoleucine, which is essential in various biochemical applications.
The synthesis of N-tert-boc-L-isoleucine N-succinimide ester typically involves the reaction of N-tert-boc-L-isoleucine with succinimidyl derivatives. A common method utilizes 1-hydroxybenzotriazole and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride as coupling agents to facilitate the formation of the ester bond. This approach enhances the efficiency of the reaction while minimizing side products, making it favorable for laboratory and industrial applications .
The molecular structure of N-tert-boc-L-isoleucine N-succinimide ester features several notable characteristics:
CCC(C)[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
.N-tert-boc-L-isoleucine N-succinimide ester participates in various chemical reactions typical for amino acid derivatives:
The mechanism of action for N-tert-boc-L-isoleucine N-succinimide ester primarily revolves around its role as an electrophilic reagent in peptide synthesis:
N-tert-boc-L-isoleucine N-succinimide ester is widely utilized in scientific research and applications:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0
CAS No.: